molecular formula C13H6F5NO2 B1422379 6-Methoxy-2-(pentafluorobenzoyl)pyridine CAS No. 1187165-35-0

6-Methoxy-2-(pentafluorobenzoyl)pyridine

Cat. No.: B1422379
CAS No.: 1187165-35-0
M. Wt: 303.18 g/mol
InChI Key: WAMHCHYPQCDMMU-UHFFFAOYSA-N
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Description

6-Methoxy-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO2 It is characterized by the presence of a methoxy group at the 6th position and a pentafluorobenzoyl group at the 2nd position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(pentafluorobenzoyl)pyridine typically involves the reaction of 6-methoxypyridine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

6-Methoxypyridine+Pentafluorobenzoyl chlorideThis compound\text{6-Methoxypyridine} + \text{Pentafluorobenzoyl chloride} \rightarrow \text{this compound} 6-Methoxypyridine+Pentafluorobenzoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

    Reduction: The pentafluorobenzoyl group can be reduced to a pentafluorobenzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 6-methoxycarbonyl-2-(pentafluorobenzoyl)pyridine.

    Reduction: Formation of 6-methoxy-2-(pentafluorobenzyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(pentafluorobenzoyl)pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluorobenzoyl group enhances the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can stabilize the interaction. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

6-Methoxy-2-(pentafluorobenzoyl)pyridine can be compared with other similar compounds, such as:

    2-(Pentafluorobenzoyl)pyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    6-Methoxy-2-benzoylpyridine: Lacks the fluorine atoms, which can affect its electronic properties and interactions with molecular targets.

    6-Methoxy-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a pentafluorobenzoyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in the combination of the methoxy and pentafluorobenzoyl groups, which impart distinct chemical and biological properties to the compound.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO2/c1-21-6-4-2-3-5(19-6)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMHCHYPQCDMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181226
Record name (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-35-0
Record name (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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